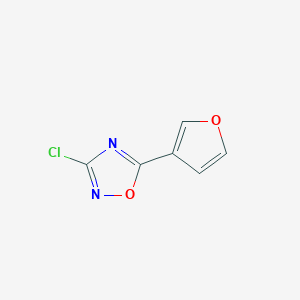

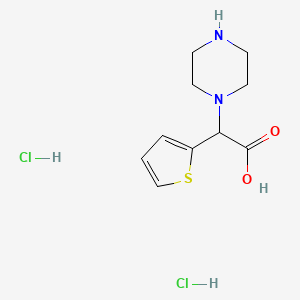

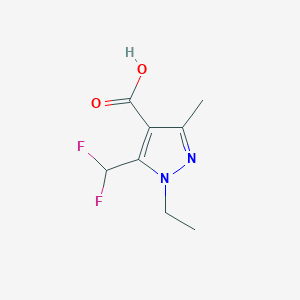

![molecular formula C7H6ClN3O B1430176 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one CAS No. 1234616-35-3](/img/structure/B1430176.png)

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one

Overview

Description

“4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one” is a chemical compound that has been described as a part of a series of exceptionally selective CDK2 inhibitors . It has a core structure of 5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one .

Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, it has been synthesized from 4-chloro-7H-pyrrolo[2,3-D]pyrimidine using methyl iodide . Another study described the design and synthesis of a newly synthesized pyrrolo[2,3-D]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .

Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name “4-chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one” and the InChI code "1S/C7H6ClN3O/c1-11-5(12)2-4-6(8)9-3-10-7(4)11/h2-3,12H,1H3" .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its role as a CDK2 inhibitor . It has been used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.6 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

CDK2 Inhibition for Cancer Therapy

The compound “4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one” has been identified as a highly selective inhibitor of Cyclin-dependent kinase 2 (CDK2), which is a critical enzyme involved in cell cycle regulation. CDK2 inhibitors are being researched for their potential to halt the proliferation of cancer cells by interfering with their cell cycle, particularly in tumors where CDK2 is overexpressed .

Treatment of Neurodegenerative Diseases

This chemical has also been explored for its potential in treating neurodegenerative diseases associated with hyperphosphorylation of tau proteins, such as Alzheimer’s Disease (AD), frontotemporal dementia, Pick’s disease, and parkinsonism linked to chromosome 17 (FTDP-17). The compound may be used to prevent or reduce the progression of these diseases by inhibiting abnormal tau phosphorylation .

Structure-Activity Relationship (SAR) Studies

Researchers utilize this compound in SAR studies to understand how structural changes to the molecule affect biological activity. This is crucial in drug development as it helps identify which molecular modifications can enhance efficacy or reduce side effects. The compound’s core structure serves as a scaffold for creating derivatives with varied substitutions, which are then tested for their anticancer properties .

4. Synthesis and Optimization of Drug Candidates The compound serves as a key intermediate in the synthesis of various drug candidates. Its core structure can be modified through different chemical reactions to produce new molecules with potential therapeutic effects. This process is essential for the discovery and optimization of new drugs .

Pharmacological Research

In pharmacological research, this compound is used to study its interaction with different biological targets, such as enzymes or receptors. This helps in understanding the mechanism of action of potential drugs and identifying the most promising candidates for further development .

Molecular Docking Studies

Molecular docking studies involve simulating the interaction between this compound and target proteins at a molecular level. This computational approach helps predict how well the compound will bind to its target, which is crucial for assessing its potential as a drug .

Chemical Biology and Proteomics

The compound is used in chemical biology to investigate cellular processes at a molecular level. It can be used to label or visualize specific proteins within cells, aiding in the study of proteomics – the large-scale study of proteins and their functions .

Academic Research and Teaching

Lastly, this compound is often used in academic settings for research and teaching purposes. It provides a practical example for students learning about drug design and medicinal chemistry, allowing them to apply theoretical knowledge in a laboratory setting .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is the cyclin-dependent kinase 2 (CDK2). CDK2 is a member of the cyclin-dependent kinases (CDKs), a large family of serine/threonine kinases involved in the regulation of cell cycle progression via the binding of specific cyclins .

Mode of Action

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one acts as a highly selective inhibitor of CDK2 . It interacts with CDK2, thereby inhibiting its activity. This inhibition results in the disruption of cell cycle progression, which is regulated by CDK2 and its associated cyclins .

Biochemical Pathways

The inhibition of CDK2 by 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one affects the CDK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .

Pharmacokinetics

The pharmacokinetics of 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one involve its metabolism. In vivo metabolite identification has pinpointed sulfonamide dealkylation as the primary metabolite . This metabolite was ameliorated through the deuterium effect , which could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one’s action include the inhibition of cell division, which is a result of its interaction with CDK2 . This leads to the disruption of the cell cycle and potentially induces cell death .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-11-5(12)2-4-6(8)9-3-10-7(4)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIYVPLKHMHJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601176911 | |

| Record name | 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1234616-35-3 | |

| Record name | 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

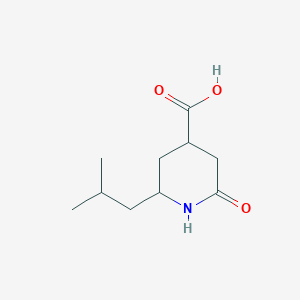

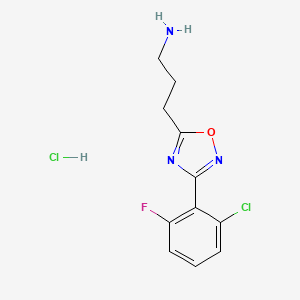

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430093.png)

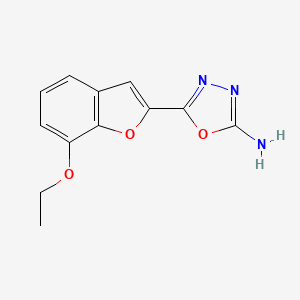

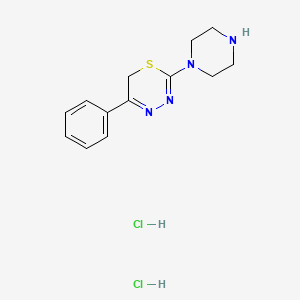

![[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1430094.png)

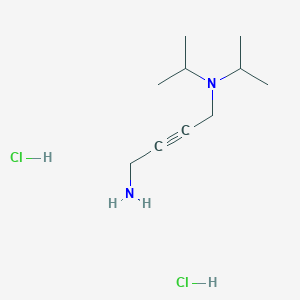

![3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1430097.png)

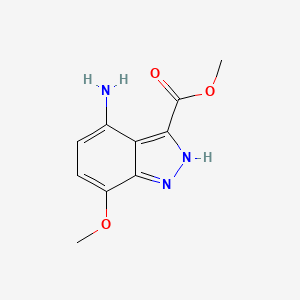

![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1430098.png)